Fenhexamid

Vue d'ensemble

Description

Le fenhexamide est un fongicide appartenant à la famille chimique des hydroxyanilides. Il est principalement utilisé pour contrôler les maladies fongiques dans diverses cultures, notamment le raisin, les fraises et les tomates. Le fenhexamide est particulièrement efficace contre Botrytis cinerea, un pathogène responsable de la moisissure grise .

Applications De Recherche Scientifique

Fenhexamid has several scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of ergosterol biosynthesis in fungi.

Medicine: Research on this compound’s mechanism of action provides insights into developing new antifungal agents.

Mécanisme D'action

Target of Action

Fenhexamid primarily targets the sterol 3-ketoreductase enzyme, which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, and its disruption can inhibit the growth and proliferation of fungi .

Mode of Action

This compound acts by inhibiting the ergosterol biosynthesis pathway . Specifically, it prevents the reduction of the keto group to a hydroxyl by the 3-ketoreductase enzyme during the C-4 demethylation stage of ergosterol biosynthesis . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 3-ketoreductase enzyme, this compound disrupts the production of ergosterol, a critical component of fungal cell membranes . This disruption leads to the accumulation of precursor or abnormal sterols, resulting in fungitoxicity due to alterations of the membrane and metabolic functions .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth. It achieves this by disrupting the production of ergosterol, leading to alterations in the fungal cell membrane . This disruption inhibits spore germ tube development and hyphal growth of target fungal pathogens .

Action Environment

This compound is a foliar fungicide, meaning it is applied to the leaves of plants . It is absorbed into the outer waxy layer of plant surfaces and is protected from being washed off by rainfall or irrigation .

Analyse Biochimique

Biochemical Properties

Fenhexamid interacts with the sterol 3-ketoreductase, an enzyme involved in the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to the disruption of cell growth and proliferation .

Cellular Effects

This compound has been shown to stimulate miR-21 expression in human breast cancer cells . This modulation of miR-21 expression can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the C4-demethylation of ergosterol, blocking the sterol 3-ketoreductase . This inhibition disrupts the biosynthesis of ergosterol, leading to the disruption of fungal cell growth .

Temporal Effects in Laboratory Settings

This compound has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is not persistent in soil or aquatic systems

Dosage Effects in Animal Models

The toxicological data suggest that this compound has low toxicity when administered by the oral, dermal, or inhalation routes

Metabolic Pathways

This compound is rapidly and completely absorbed from the gastrointestinal tract in rats . The main pathway of biotransformation in rats is conjugation of the aromatic hydroxyl group with glucuronic acid . Limited hydroxylation of the 2, 3, and 4 positions of the cyclohexyl ring also occurs, with excretion of these compounds as glucuronide or sulfate conjugates .

Transport and Distribution

This compound is rapidly absorbed and distributed within the body, with the gastrointestinal tract, kidney, and liver having the highest concentrations of the compound

Méthodes De Préparation

La préparation du fenhexamide implique la réaction de la 2,3-dichloro-4-hydroxyaniline avec le chlorure de l'acide 1-méthylcyclohexanecarboxylique. La réaction est généralement effectuée en présence d'une base, telle que la triéthylamine, dans un solvant organique comme le toluène . La production industrielle du fenhexamide suit des voies de synthèse similaires mais à plus grande échelle, garantissant une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Le fenhexamide subit diverses réactions chimiques, notamment :

Oxydation : Le fenhexamide peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du fenhexamide, modifiant ainsi ses propriétés chimiques.

Substitution : Des réactions de substitution, en particulier des substitutions nucléophiles, peuvent se produire sur le cycle aromatique du fenhexamide.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le fenhexamide a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la biosynthèse de l'ergostérol chez les champignons.

Médecine : La recherche sur le mécanisme d'action du fenhexamide fournit des informations pour le développement de nouveaux agents antifongiques.

Mécanisme d'action

Le fenhexamide inhibe la biosynthèse des stérols, en particulier l'ergostérol, qui est essentiel à l'intégrité de la membrane cellulaire fongique. Il cible l'enzyme stérol 3-céto-réductase (ERG27), bloquant l'étape de déméthylation C4 dans la biosynthèse de l'ergostérol . Cette inhibition perturbe la membrane cellulaire fongique, conduisant à la mort cellulaire.

Comparaison Avec Des Composés Similaires

Le fenhexamide est unique parmi les hydroxyanilides en raison de son inhibition spécifique de la stérol 3-céto-réductase. Les composés similaires incluent :

Fenpyrazamine : Un autre inhibiteur de la biosynthèse des stérols, mais il cible une enzyme différente dans la voie.

Prochloraz : Un fongicide qui inhibe plusieurs étapes de la voie de biosynthèse de l'ergostérol.

Tébuconazole : Un fongicide triazole qui cible également la biosynthèse de l'ergostérol mais à différentes étapes enzymatiques.

La spécificité du fenhexamide pour la stérol 3-céto-réductase le rend particulièrement efficace contre certains agents pathogènes fongiques, le distinguant des autres fongicides.

Propriétés

IUPAC Name |

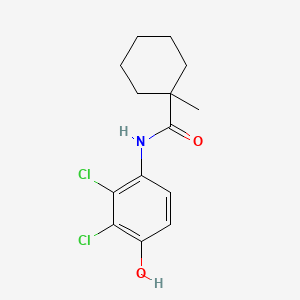

N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLGAVXLJYLFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032549 | |

| Record name | Fenhexamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Beige powder; [MSDSonline] | |

| Record name | Fenhexamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

320 °C | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 150 °C (> 302 °F) | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 20 mg/L at 20 °C, Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C) | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 at 20 °C | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3X10-9 mm Hg at 20 °C /Extrapolated/ | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fenhexamid, a recently developed botryticide, is shown here to inhibit sterol biosynthesis. When the fungus Botryotinia fuckeliana was grown in the presence of fenhexamid, the ergosterol content was reduced, and three 3-keto compounds, 4 alpha-methylfecosterone, fecosterone and episterone, accumulated, suggesting an inhibition of the 3-keto reductase involved in C-4 demethylation. Thus, fenhexamid belongs to a new, promising class of sterol biosynthesis inhibitors not previously used in agriculture or in medicine. | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Solid | |

CAS No. |

126833-17-8 | |

| Record name | Fenhexamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126833-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenhexamid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126833178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenhexamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENHEXAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68C3C9P1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153 °C | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Fenhexamid?

A1: this compound specifically targets the 3-ketoreductase enzyme (Erg27) involved in the C4-demethylation step of ergosterol biosynthesis in fungi. [, , , , , , ]

Q2: How does this compound's interaction with Erg27 affect fungi?

A2: By inhibiting Erg27, this compound disrupts the production of ergosterol, a critical component of fungal cell membranes. This disruption leads to impaired membrane function and ultimately inhibits fungal growth. [, , , ]

Q3: Are there differences in this compound sensitivity among Botrytis species?

A3: Yes, significant differences exist. While Botrytis cinerea is generally sensitive to this compound, a closely related species, Botrytis pseudocinerea, exhibits natural resistance. [, , , , ]

Q4: What are the known mechanisms of this compound resistance in Botrytis cinerea?

A4: The primary mechanism involves mutations in the erg27 gene, leading to amino acid substitutions in the Erg27 enzyme. These mutations can reduce this compound's binding affinity, rendering the fungicide less effective. [, , , , , ]

Q5: What is the most common mutation associated with high-level this compound resistance (HydR3+)?

A5: The substitution of phenylalanine at position 412 (F412) with serine (F412S) is the most prevalent mutation observed in highly resistant Botrytis cinerea isolates. Other substitutions at this position, like F412I and F412V, have also been reported. [, , ]

Q6: How does Botrytis pseudocinerea achieve natural resistance to this compound?

A6: Botrytis pseudocinerea utilizes a two-pronged resistance strategy: minor modifications in Erg27 and, more importantly, the detoxification of this compound by a cytochrome P450 monooxygenase enzyme called Cyp684. [, , , ]

Q7: Does the cyp684 gene play a role in Botrytis cinerea's resistance?

A7: While the cyp684 gene is present in both species, its expression is induced in the presence of this compound in Botrytis pseudocinerea, but not in Botrytis cinerea. This suggests that variations in gene regulation, possibly due to polymorphism in the promoter or 3' UTR regions, contribute to the differential resistance. [, ]

Q8: Does this compound resistance come at a cost to Botrytis cinerea?

A8: Yes, studies using isogenic strains have demonstrated that mutations conferring high-level this compound resistance can negatively affect several fitness parameters, including: * Reduced Mycelial Growth: Resistant strains exhibit slower growth rates compared to sensitive strains. [, , ] * Altered Sclerotia Production: The production of sclerotia, crucial for fungal survival during harsh conditions, can be negatively impacted in resistant strains. [, ] * Decreased Sporulation: Resistant isolates may display reduced sporulation rates, potentially impacting their ability to spread. [] * Increased Sensitivity to Freezing: Mutations linked to this compound resistance might compromise the ability of Botrytis cinerea to survive freezing temperatures, particularly relevant for overwintering. [, ]

Q9: Do these fitness costs translate to reduced disease pressure in the field?

A9: While laboratory studies highlight fitness trade-offs, field observations suggest that highly resistant strains can persist and contribute to disease pressure. [] Effective resistance management strategies remain crucial to prolonging this compound's efficacy in controlling gray mold.

Q10: What methods are available to detect and monitor this compound resistance in Botrytis cinerea?

A10: Several methods are employed, including:

- Traditional Culture-Based Assays: These involve measuring the growth inhibition of fungal isolates on media amended with different this compound concentrations. [, , , , ]

- Molecular Techniques: Polymerase Chain Reaction (PCR)-based methods can detect specific mutations in the erg27 gene associated with resistance. [, , ]

- Quantitative PCR (qPCR): This technique allows for the quantification of specific erg27 alleles, providing insights into the frequency of resistant strains within a population. [, ]

Q11: In what crops is this compound commonly used for gray mold control?

A11: this compound is widely used in vineyards to manage gray mold in grapes. It's also employed in strawberry production and plays a role in protecting various ornamental crops. [, , , , , , ]

Q12: How can the development of this compound resistance be mitigated?

A12: Implementing integrated pest management (IPM) strategies is crucial to delay resistance development. Key approaches include:

- Limited Applications: Adhering to recommended application frequencies and avoiding excessive use. [, , ]

- Fungicide Rotation: Alternating this compound with fungicides possessing different modes of action to reduce selection pressure. [, , ]

- Monitoring Resistance: Regularly assessing the sensitivity of Botrytis cinerea populations to guide fungicide choices and track resistance evolution. [, , ]

Q13: What are some areas where further research on this compound is needed?

A13:

- Understanding Alternative Resistance Mechanisms: While target-site mutations and Cyp684-mediated detoxification are established resistance mechanisms, exploring other potential contributors, such as efflux pumps, could be valuable. []

- Assessing this compound's Environmental Fate: Research on its degradation pathways, persistence in different environments, and potential effects on non-target organisms is necessary to ensure its sustainable use. [, ]

- This compound does not appear to be degraded by Saccharomyces cerevisiae during alcoholic fermentation but is adsorbed by the yeast cells, potentially influencing its final concentration in wine. []

- Washing fruits and vegetables with water or detergent solutions can significantly reduce this compound residues. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.